molecular formula C8H4ClN3O3 B1436817 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one CAS No. 1565503-27-6

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one

Cat. No.: B1436817
CAS No.: 1565503-27-6
M. Wt: 225.59 g/mol
InChI Key: DPQYRQZFXFLCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid derivatives with suitable reagents to form the quinazolinone core . The specific synthetic route and reaction conditions can vary, but often include steps such as amidation, cyclization, and nitration. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or interfere with cellular pathways, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives such as:

Properties

IUPAC Name

8-chloro-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-6-2-4(12(14)15)1-5-7(6)10-3-11-8(5)13/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQYRQZFXFLCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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